molecular formula C43H30Cl2N18Na6O21S6 B13790062 1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt CAS No. 75199-17-6

1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt

Cat. No.: B13790062
CAS No.: 75199-17-6
M. Wt: 1536.1 g/mol
InChI Key: HEVSJAAQDPFOEQ-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt (CAS: 75199-17-6, as per ) is a polysulfonated azo dye derivative with a complex architecture. Key features include:

  • Core structure: A naphthalene trisulfonic acid backbone with three sulfonate groups, enhancing water solubility.
  • Functional groups: Two 6-chloro-1,3,5-triazine moieties, enabling covalent binding (e.g., in textile dyeing). Azo linkages (-N=N-) and urea derivatives (from aminocarbonylamino groups), contributing to chromophoric and hydrogen-bonding properties. A central 2-hydroxypropane-1,3-diyl bridge, providing structural flexibility.
  • Applications: Likely used in reactive dyeing (similar to Procion MX dyes, ) or as a biochemical inhibitor (e.g., TNF-α or G protein modulation, –4).

Properties

CAS No.

75199-17-6

Molecular Formula

C43H30Cl2N18Na6O21S6

Molecular Weight

1536.1 g/mol

IUPAC Name

hexasodium;7-[[2-(carbamoylamino)-4-[[4-[[3-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-hydroxypropyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C43H36Cl2N18O21S6.6Na/c44-36-54-40(58-42(56-36)50-19-1-3-26(28(9-19)52-38(46)65)60-62-30-13-24-17(7-34(30)89(79,80)81)5-22(85(67,68)69)11-32(24)87(73,74)75)48-15-21(64)16-49-41-55-37(45)57-43(59-41)51-20-2-4-27(29(10-20)53-39(47)66)61-63-31-14-25-18(8-35(31)90(82,83)84)6-23(86(70,71)72)12-33(25)88(76,77)78;;;;;;/h1-14,21,64H,15-16H2,(H3,46,52,65)(H3,47,53,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H2,48,50,54,56,58)(H2,49,51,55,57,59);;;;;;/q;6*+1/p-6

InChI Key

HEVSJAAQDPFOEQ-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)NCC(CNC3=NC(=NC(=N3)Cl)NC4=CC(=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)O)Cl)NC(=O)N)N=NC7=CC8=C(C=C(C=C8C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves multiple steps The process typically starts with the sulfonation of naphthalene to produce naphthalenetrisulfonic acid

Chemical Reactions Analysis

1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves its interaction with various molecular targets. The compound’s sulfonic acid groups allow it to form strong ionic bonds with positively charged molecules, while the azo groups enable it to participate in electron transfer reactions. These interactions can affect the stability and function of proteins and nucleic acids, making it useful in various biochemical applications .

Comparison with Similar Compounds

1,3,6-Naphthalenetrisulfonic Acid Derivatives with Varied Bridging Groups

Compound Name CAS Bridging Group Key Differences Applications
Target Compound 75199-17-6 2-Hydroxypropane-1,3-diyl Flexible, hydroxyl-containing bridge; hexasodium salt. Reactive dyes, potential bioactivity
1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(...)]]bis-, hexasodium salt () 70161-15-8 1,4-Phenylene Rigid aromatic bridge; no hydroxyl group. Textile dyeing
1,3,5-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis(imino[1,1'-biphenyl]-3,4'-diyl)]bis-, hexasodium salt () 111129-49-8 Carbonyl-biphenyl 1,3,5-Sulfonation pattern; biphenyl-based linker. Biochemical inhibitors

Key Observations :

  • The 2-hydroxypropane bridge in the target compound improves solubility and may facilitate interactions with polar biomolecules.
  • Rigid bridges (e.g., 1,4-phenylene) enhance structural stability but reduce adaptability in binding ().

Suramin and Analogous Polysulfonated Inhibitors

Compound Name Structure Features TNF-α Inhibition (IC₅₀) G Protein Inhibition ()
Target Compound Hexasodium salt; triazine and azo groups Not tested Unknown
Suramin (–4) Symmetrical polysulfonated urea 0.65 mM Potent inhibitor (IC₅₀ ~ µM)
Evans Blue () Tetrasulfonated azo dye 0.75 mM No data
1,3,6-Naphthalenetrisulfonic acid trisodium salt () Trisulfonated; no triazine/azo groups Inactive (>1 mM) No data

Key Observations :

  • The target compound’s chloro-triazine groups may enable covalent binding, unlike suramin’s non-covalent interactions.
  • Higher sulfonation (hexasodium vs. trisodium salts) increases solubility but may reduce cell permeability ().

Procion MX Reactive Dyes

Compound Name CAS Key Features Applications
Target Compound 75199-17-6 Hexasodium salt; hydroxypropane bridge Textile dyeing, potential inhibitors
Procion MX Brown 10 () 57359-00-9 Dichlorotriazine; simpler azo linkage Textile reactive dyeing
C.I. Reactive Orange 70 () 70161-15-8 1,4-Phenylene bridge; hexasodium salt High-affinity dyeing

Key Observations :

  • The 2-hydroxypropane bridge in the target compound may improve dye fixation under alkaline conditions.
  • Hexasodium salts enhance water solubility compared to trisodium variants ().

Simpler Naphthalenetrisulfonic Acid Salts

Compound Name CAS Sulfonation Solubility (g/L) Applications
Target Compound (hexasodium salt) 75199-17-6 6 sulfonates >500 (estimated) Dyes, biochemical studies
1,3,6-Naphthalenetrisulfonic acid trisodium salt () 123409-01-8 3 sulfonates ~300 Laboratory reagent
1,3,5-Naphthalenetrisulfonic acid hexasodium salt () 111129-49-8 6 sulfonates >500 Biochemical inhibitors

Key Observations :

  • Higher sulfonation correlates with increased solubility and reduced crystallinity .
  • Positional isomerism (1,3,6 vs. 1,3,5) affects electronic properties and binding specificity (–19).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.